molecular formula C10H11ClO2S B14529438 2-(Phenylsulfanyl)ethyl chloroacetate CAS No. 62394-37-0

2-(Phenylsulfanyl)ethyl chloroacetate

Cat. No.: B14529438
CAS No.: 62394-37-0
M. Wt: 230.71 g/mol
InChI Key: CMRSTHQNENYLDU-UHFFFAOYSA-N
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Description

2-(Phenylsulfanyl)ethyl chloroacetate is an organosulfur compound featuring a phenylsulfanyl group (-S-C₆H₅) linked to an ethyl ester of chloroacetic acid. Its molecular formula is C₁₀H₁₁ClO₂S, with a molecular weight of 230.70 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive chloroacetate moiety and sulfur-based functional group. The synthesis typically involves nucleophilic substitution, where 2-(phenylsulfanyl)ethanol reacts with chloroacetyl chloride or ethyl chloroacetate under basic conditions (e.g., K₂CO₃) in solvents like acetone or ethanol .

Properties

CAS No.

62394-37-0

Molecular Formula

C10H11ClO2S

Molecular Weight

230.71 g/mol

IUPAC Name

2-phenylsulfanylethyl 2-chloroacetate

InChI

InChI=1S/C10H11ClO2S/c11-8-10(12)13-6-7-14-9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

CMRSTHQNENYLDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCOC(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylsulfanyl)ethyl chloroacetate typically involves the reaction of phenylsulfanyl ethanol with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Phenylsulfanyl)ethyl chloroacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products include azidoacetates, thiocyanatoacetates, and aminoacetates.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include alcohols.

Scientific Research Applications

2-(Phenylsulfanyl)ethyl chloroacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Phenylsulfanyl)ethyl chloroacetate involves its interaction with nucleophiles and electrophiles. The chloroacetate group acts as an electrophile, making it susceptible to nucleophilic attack. The phenylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Reactivity: The phenylsulfanyl group in 2-(phenylsulfanyl)ethyl chloroacetate enhances nucleophilicity compared to sulfonyl (e.g., ethyl 2-(phenylsulfonyl)acetate ) or phenoxy derivatives (e.g., ethyl 2-(4-chlorophenoxy)acetoacetate ). This makes it more reactive in thiol- or amine-coupling reactions.
  • Synthesis : Most analogs are synthesized via nucleophilic substitution using ethyl chloroacetate and a thiol or alcohol under basic conditions. Reaction times vary (3–10 h), with yields dependent on the steric and electronic nature of the substituent .

Research Findings and Data

Table 2: Key Physicochemical Properties

Property This compound Ethyl 2-(benzoxazol-2-ylthio)acetate Sodium Chloroacetate
Boiling Point (°C) Not reported 220–225 Decomposes
Solubility Organic solvents (e.g., acetone) Ethanol, chloroform Water-soluble
Toxicity Moderate (estimated) Low High

Key Studies :

  • Synthetic Efficiency : Ethyl chloroacetate-based reactions achieve >75% yields when using NaH as a base in THF, as seen in thiazole derivative synthesis .
  • Metabolic Detoxification : Chloroacetaldehyde is converted to less toxic chloroacetate in human kidney tubules, with a metabolic rate of 0.5–1.0 mM/h .

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